molecular formula C17H14F2N4O B2927546 N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251631-64-7

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Cat. No. B2927546
CAS RN: 1251631-64-7
M. Wt: 328.323
InChI Key: FOEOELHTVYJIAK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential as an anti-cancer agent.

Scientific Research Applications

NAD+ Precursors and Neuroprotection

Research has shown that nicotinamide, a related compound to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, as a precursor of nicotinamide adenine dinucleotide (NAD+), plays a significant role in cellular metabolism, energy production, and neuroprotection. Nicotinamide has been investigated for its potential neuroprotective effects in various studies, indicating its benefits in preserving and enhancing neurocognitive function. This includes potential applications in preventing age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions (Rennie et al., 2015).

Metabolic and Epigenetic Regulation

Nicotinamide N-methyltransferase (NNMT), an enzyme that interacts closely with nicotinamide-related compounds, plays a crucial role at the intersection of cellular metabolism and epigenetic regulation. Research suggests that NNMT influences various pathological conditions through its involvement in one-carbon metabolism, affecting cell methylation balance and NAD+ levels. This indicates a complex regulatory network where NNMT and related compounds might contribute to the development or treatment of metabolic disorders and cancers (Roberti et al., 2021).

Anti-inflammatory and Antimicrobial Properties

Compounds structurally related to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, specifically trifluoromethylpyrazoles, have been recognized for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on certain positions of the pyrazole nucleus, is associated with a variation in the activity profile of these compounds. This underscores the potential of such derivatives in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).

Anticancer Potential

Nicotinic acid and its derivatives, including compounds similar to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, have been extensively studied for their anticancer potential. Research highlights the wide range of biological properties displayed by nicotinamide derivatives, encouraging the development of efficient anticancer drugs. These compounds have shown prominent pharmacological effects, such as anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities (Jain et al., 2020).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(18)8-15(12)19/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEOELHTVYJIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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